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Compound of Interest

Compound Name:
(2-Chloro-3-

methoxyphenyl)boronic acid

Cat. No.: B591546 Get Quote

CAS Number: 854778-30-6

This technical guide provides an in-depth overview of (2-Chloro-3-methoxyphenyl)boronic
acid, a versatile reagent in modern organic synthesis. It is primarily intended for researchers,

chemists, and professionals involved in drug development and materials science. This

document covers the compound's chemical properties, synthesis, applications, and safety

protocols, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Chemical and Physical Properties
(2-Chloro-3-methoxyphenyl)boronic acid is an organoboron compound that serves as a key

building block in synthetic chemistry. Its physical and chemical properties are summarized

below.
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Property Value

CAS Number 854778-30-6[1]

Molecular Formula C₇H₈BClO₃[1]

Molecular Weight 186.40 g/mol [2][3]

IUPAC Name (2-chloro-3-methoxyphenyl)boronic acid

Appearance White to off-white solid/powder

Melting Point
105-110 °C (literature values for similar

compounds)[4]

Storage Temperature 2-8°C, under inert atmosphere[1]

Synthesis of (2-Chloro-3-methoxyphenyl)boronic
acid
The synthesis of arylboronic acids like (2-Chloro-3-methoxyphenyl)boronic acid typically

involves the reaction of an organometallic intermediate, derived from the corresponding aryl

halide, with a borate ester, followed by acidic workup. A common route is the lithiation of a

suitable precursor followed by quenching with an electrophilic boron source.
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Caption: General workflow for the synthesis of (2-Chloro-3-methoxyphenyl)boronic acid.

Experimental Protocol: Synthesis via Lithiation-
Borylation
This protocol is a representative procedure for the synthesis of arylboronic acids.
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-chloro-1-

bromo-3-methoxybenzene (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

Lithiation: The solution is cooled to -78°C using a dry ice/acetone bath. n-Butyllithium (n-

BuLi, 1.05 eq) in hexanes is added dropwise via the dropping funnel, maintaining the internal

temperature below -70°C. The mixture is stirred at this temperature for 1 hour to ensure

complete formation of the aryllithium intermediate.

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again

keeping the temperature below -70°C. After the addition is complete, the reaction is allowed

to slowly warm to room temperature and stirred overnight.

Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M hydrochloric

acid (HCl) and stirred vigorously for 1-2 hours until a clear solution is formed.

Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl

ether or ethyl acetate. The combined organic extracts are washed with brine, dried over

anhydrous magnesium sulfate, and filtered.

Purification: The solvent is removed under reduced pressure to yield the crude product. The

crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or

a mixture of hexanes and ethyl acetate) to afford pure (2-Chloro-3-methoxyphenyl)boronic
acid.

Applications in Organic Synthesis
(2-Chloro-3-methoxyphenyl)boronic acid is a valuable reagent, most notably for its use in

Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between

the boronic acid and an aryl or vinyl halide/triflate, catalyzed by a palladium(0) complex. It is a

cornerstone of modern medicinal chemistry and materials science for constructing complex

molecular architectures.

The general utility of arylboronic acids in Suzuki reactions is well-established, offering

advantages such as mild reaction conditions, tolerance of a wide range of functional groups,

and the commercial availability of many reagents.[5]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling (2-Chloro-3-
methoxyphenyl)boronic acid with an aryl bromide.

Reagents: To a reaction vessel are added (2-Chloro-3-methoxyphenyl)boronic acid (1.2

eq), the desired aryl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄

(tetrakis(triphenylphosphine)palladium(0), 0.03 eq), and a base such as potassium

carbonate (K₂CO₃, 2.0 eq).

Solvent: A degassed solvent mixture, typically toluene, dioxane, or dimethylformamide (DMF)

with water, is added.

Reaction Conditions: The mixture is heated, usually between 80-110°C, under a nitrogen or

argon atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC)

or liquid chromatography-mass spectrometry (LC-MS).

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted

with water and an organic solvent like ethyl acetate. The layers are separated.

Purification: The organic layer is washed with brine, dried over an anhydrous salt (e.g.,

Na₂SO₄ or MgSO₄), filtered, and concentrated under vacuum. The resulting crude product is

purified by column chromatography on silica gel to yield the desired biaryl product.[6]

Safety and Handling
(2-Chloro-3-methoxyphenyl)boronic acid is a chemical reagent and should be handled with

appropriate safety precautions in a laboratory setting.[7]
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Hazard Category Information

Pictograms GHS07 (Exclamation Mark)

Signal Word Warning[1]

Hazard Statements

H302: Harmful if swallowed.[1] H315: Causes

skin irritation.[1] H319: Causes serious eye

irritation.[1] H332: Harmful if inhaled.[1] H335:

May cause respiratory irritation.[1]

Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapors/spray.[8] P280: Wear

protective gloves/protective clothing/eye

protection/face protection.[9] P305+P351+P338:

IF IN EYES: Rinse cautiously with water for

several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.[9]

Personal Protective Equipment (PPE)
Safety glasses or goggles, chemical-resistant

gloves, lab coat.[10]

Handling

Handle in a well-ventilated area or fume hood.

[10] Avoid dust formation.[10] Wash hands

thoroughly after handling.[7]

Storage

Keep container tightly closed in a dry, cool, and

well-ventilated place.[10] Store under an inert

atmosphere. Recommended temperature: 2-

8°C.[1]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this

chemical.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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